An In-Depth Technical Guide to the Mechanism of Action of Ompenaclid in RAS-Mutated Cancers
An In-Depth Technical Guide to the Mechanism of Action of Ompenaclid in RAS-Mutated Cancers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ompenaclid (RGX-202) is a first-in-class, orally bioavailable small molecule inhibitor of the creatine (B1669601) transporter SLC6A8. In the context of RAS-mutated cancers, which exhibit heightened metabolic demands, Ompenaclid disrupts the intracellular energy balance by blocking the uptake of creatine and phosphocreatine (B42189). This leads to a significant depletion of intracellular ATP stores, ultimately triggering apoptosis in cancer cells. Preclinical and clinical data suggest that tumors with RAS mutations have a particular dependency on the creatine transport pathway, making Ompenaclid a promising targeted therapeutic strategy for this patient population. This guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, and methodologies used to evaluate Ompenaclid in RAS-mutated cancers.
Introduction: Targeting Metabolic Vulnerabilities in RAS-Mutated Cancers
RAS mutations are among the most prevalent oncogenic drivers in human cancers, including colorectal, pancreatic, and non-small cell lung cancers. These mutations lead to constitutive activation of downstream signaling pathways that promote uncontrolled cell proliferation and survival. A key hallmark of RAS-mutant tumors is their altered metabolic state, characterized by an increased demand for energy and biosynthetic precursors to sustain rapid growth. This metabolic reprogramming creates unique vulnerabilities that can be exploited for therapeutic intervention.
One such vulnerability lies in the cellular energy dynamics, particularly the reliance on alternative energy sources under conditions of metabolic stress, such as hypoxia, which is common in solid tumors. The creatine kinase (CKB)/SLC6A8 pathway has been identified as a critical component of this adaptive metabolic response in some cancers.
Ompenaclid: A Novel Inhibitor of the Creatine Transporter SLC6A8
Ompenaclid is a small molecule designed to competitively inhibit the Solute Carrier Family 6 Member 8 (SLC6A8), a transporter responsible for the uptake of creatine into cells. By blocking this transporter, Ompenaclid effectively cuts off the cell's supply of exogenous creatine, a crucial component of the phosphocreatine (PCr) energy shuttle.
The CKB/SLC6A8 Pathway: A Key Energy Reservoir
Under hypoxic conditions, cancer cells can upregulate Creatine Kinase B (CKB), which facilitates the generation of ATP from phosphocreatine. Phosphocreatine is imported into the cells via the SLC6A8 transporter.[1][2][3][4] This pathway provides a rapid source of ATP, supplementing glycolysis and oxidative phosphorylation, particularly when energy demands are high.[1][2][3][4]
Mechanism of Action in RAS-Mutated Cancers
The primary mechanism of action of Ompenaclid in RAS-mutated cancers is the induction of an energy crisis, leading to apoptotic cell death.[5] This is achieved through the following key steps:
-
Inhibition of Creatine Uptake: Ompenaclid competitively binds to the SLC6A8 transporter, preventing the influx of creatine and phosphocreatine into the cancer cells.[5]
-
Depletion of Intracellular Phosphocreatine and ATP: The blockade of creatine uptake leads to a rapid depletion of the intracellular phosphocreatine pool. Consequently, the ability of CKB to regenerate ATP is severely hampered, resulting in a significant drop in overall intracellular ATP levels.[5]
-
Induction of Apoptosis: The severe energy deficit triggers a cascade of events culminating in programmed cell death (apoptosis).[5]
Preclinical studies have indicated that RAS-mutant tumors exhibit a greater dependence on the CKB/SLC6A8 pathway for survival, rendering them more susceptible to the effects of Ompenaclid.[6]
Downstream Metabolic Consequences
The depletion of intracellular ATP by Ompenaclid has broader implications for cellular metabolism. Key biosynthetic pathways that are highly dependent on ATP, such as pyrimidine (B1678525) and fatty acid synthesis, are subsequently inhibited.[2][6][7] These pathways are crucial for generating the building blocks necessary for rapid cell proliferation, and their disruption further contributes to the anti-tumor effects of Ompenaclid.
Preclinical Efficacy of Ompenaclid
The anti-tumor activity of Ompenaclid has been evaluated in various preclinical models of colorectal cancer, including those with KRAS mutations.
In Vitro Studies
While specific IC50 values for a comprehensive panel of RAS-mutated versus wild-type cell lines are not publicly available in a structured format, in vitro studies have demonstrated that Ompenaclid robustly inhibits creatine import and reduces cell growth.[5] Treatment of cancer cells with Ompenaclid leads to a near-complete depletion of phosphocreatine (>99%), a significant reduction in cellular creatine (>79%), and a substantial decrease in intracellular ATP levels (46%) under hypoxic conditions.[5]
In Vivo Xenograft Studies
Ompenaclid has demonstrated significant anti-tumor efficacy in patient-derived xenograft (PDX) models of colorectal cancer, including those harboring KRAS mutations.
Table 1: Tumor Growth Inhibition in Colorectal Cancer Patient-Derived Xenograft (PDX) Models
| PDX Model | KRAS Status | Treatment | Tumor Growth Inhibition (%) | Reference |
|---|---|---|---|---|
| CLR4 | G13D | Ompenaclid (800 mg/kg diet) | Significant | [8] |
| CLR7 | G12V | Ompenaclid (800 mg/kg diet) | Significant | [8] |
| CLR24 | Wild-Type | Ompenaclid (800 mg/kg diet) | Significant | [8] |
| CLR30 | G12D | Ompenaclid (800 mg/kg diet) | Significant |[8] |
Note: The term "Significant" is used as reported in the source, which provided graphical representations of tumor growth inhibition without specific percentage values in the accessible text.
A broader analysis across 43 colorectal PDX models revealed that 49% of tumors with diverse KRAS mutations exhibited a single-agent antitumor efficacy of greater than 30% relative to control animals.[9]
Clinical Development in RAS-Mutated Cancers
Ompenaclid is currently being evaluated in clinical trials for the treatment of patients with RAS-mutant advanced colorectal cancer. The phase 1/2 study NCT03597581 is assessing the safety and efficacy of Ompenaclid in combination with FOLFIRI and bevacizumab.[9][10] Preliminary data from this trial have shown encouraging clinical activity in this patient population.[10]
Table 2: Clinical Trial Information for Ompenaclid (NCT03597581)
| Parameter | Details |
|---|---|
| Phase | Phase 1/2 |
| Title | A Study of RGX-202-01 (Ompenaclid) as Combination Therapy in RAS Mutant Advanced Colorectal Cancer |
| Status | Completed |
| Conditions | RAS Mutant Advanced Colorectal Cancer |
| Interventions | Ompenaclid in combination with FOLFIRI and bevacizumab |
| Primary Outcome Measures | Maximum Tolerated Dose (MTD), Objective Response Rate (ORR), Treatment-Emergent Adverse Events (TEAEs) |
Signaling Pathways and Experimental Workflows
Ompenaclid's Mechanism of Action```dot
Caption: Workflow for assessing Ompenaclid efficacy in patient-derived xenograft models.
Detailed Experimental Protocols
Cell Viability Assay (General Protocol)
Cell viability in response to Ompenaclid can be assessed using various standard assays such as MTT or XTT.
-
Cell Seeding: Plate cancer cells (e.g., KRAS-mutant and wild-type colorectal cancer cell lines) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Ompenaclid. Include a vehicle-only control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2). For hypoxia studies, incubate under hypoxic conditions (e.g., 1% O2).
-
Assay Reagent Addition: Add the viability assay reagent (e.g., MTT or XTT solution) to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate the plates for the time specified in the assay protocol to allow for the conversion of the substrate by metabolically active cells.
-
Absorbance Reading: If using MTT, add a solubilization solution to dissolve the formazan (B1609692) crystals. Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
In Vivo Patient-Derived Xenograft (PDX) Model Protocol
-
Animal Model: Use immunocompromised mice (e.g., athymic nude mice).
-
Tumor Implantation: Surgically implant small fragments (~25 mm³) of patient-derived colorectal tumors subcutaneously into the flanks of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Once tumors reach a specified volume (e.g., 100-250 mm³), randomize the mice into control and treatment groups (n=10 per group). Administer Ompenaclid through a supplemented diet (e.g., 400-800 mg/kg) or by oral gavage. The control group receives a vehicle diet. [8]5. Efficacy Assessment: Measure tumor volume and mouse body weight regularly (e.g., twice weekly).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for biomarkers like CKB, and molecular analysis).
-
Data Analysis: Calculate tumor growth inhibition and perform statistical analysis to determine the significance of the treatment effect.
In Vitro Creatine Uptake Assay (General Protocol using Radiolabeled Creatine)
-
Cell Culture: Culture cancer cells to near confluency in appropriate plates.
-
Pre-incubation: Wash the cells with a sodium-containing buffer and pre-incubate them with or without Ompenaclid at various concentrations for a specified time.
-
Uptake Initiation: Initiate creatine uptake by adding a buffer containing a known concentration of radiolabeled creatine (e.g., [14C]-creatine).
-
Incubation: Incubate the cells for a short period to allow for creatine uptake.
-
Uptake Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Scintillation Counting: Measure the amount of radiolabeled creatine in the cell lysates using a scintillation counter.
-
Data Analysis: Normalize the creatine uptake to the protein concentration of the cell lysates and calculate the inhibition of creatine uptake by Ompenaclid.
Conclusion
Ompenaclid represents a novel and targeted therapeutic approach for RAS-mutated cancers by exploiting their metabolic vulnerability in the creatine-dependent energy pathway. Its mechanism of action, centered on the inhibition of the SLC6A8 creatine transporter and subsequent induction of an energy crisis, has been validated in preclinical models. The ongoing clinical development of Ompenaclid holds promise for a new treatment paradigm for patients with RAS-mutant colorectal cancer, a population with a high unmet medical need. Further research into the detailed downstream signaling consequences and potential resistance mechanisms will be crucial for optimizing its clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. inspirna.com [inspirna.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Inspirna Announces Clinical Data from Phase 1b/2 Study of Ompenaclid (RGX-202) in Advanced Colorectal Cancer at ESMO Congress 2023 - BioSpace [biospace.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Molecular subtypes of colorectal cancer in pre-clinical models show differential response to targeted therapies: Treatment implications beyond KRAS mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 9. researchgate.net [researchgate.net]
- 10. Kras mutation subtypes distinctly affect colorectal cancer cell sensitivity to FL118, a novel inhibitor of survivin, Mcl-1, XIAP, cIAP2 and MdmX - PMC [pmc.ncbi.nlm.nih.gov]
